4-Cyclohexylpicolinonitrile
Description
4-Cyclohexylpicolinonitrile is a nitrile-containing heterocyclic compound featuring a pyridine ring substituted with a cyclohexyl group and a nitrile functional group. This compound is of interest in pharmaceutical and materials science research due to the electronic properties imparted by the pyridine ring and the lipophilic character of the cyclohexyl group.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-cyclohexylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI Key |
YSOUCLPIGFFVHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylpicolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions . This method utilizes gold(I)-catalyzed cyclization to form isoxazolopyridines, which are then converted to 4-Cyclohexylpicolinonitrile.
Industrial Production Methods
Industrial production of 4-Cyclohexylpicolinonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylpicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-Cyclohexylpicolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexylpicolinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between 4-Cyclohexylpicolinonitrile and analogous nitrile-containing compounds:
Functional and Property Comparisons
- Polarity and Solubility: 4-Cyclohexylpicolinonitrile combines the polar nitrile group and pyridine ring with the nonpolar cyclohexyl group, resulting in moderate solubility in both polar (e.g., DMSO) and apolar solvents (e.g., chloroform). This contrasts with 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), which has higher lipophilicity due to its benzene core and alkyl chain, making it suitable for liquid crystal matrices . 4-Cyanopyridine, lacking a cyclohexyl group, is more hydrophilic and readily dissolves in water or alcohols .
- Thermal Stability: Cyclohexyl-substituted nitriles like 4-Cyclohexylpicolinonitrile exhibit higher thermal stability compared to aliphatic nitriles (e.g., cyclohexanemethanol derivatives) due to aromatic conjugation. However, PCH5 derivatives demonstrate superior stability in liquid crystal phases (up to 150°C) due to their rigid trans-cyclohexyl linkages .
- Reactivity: The nitrile group in 4-Cyclohexylpicolinonitrile can undergo nucleophilic addition or act a ligand in metal complexes, similar to 4-cyanopyridine. In contrast, benzonitrile derivatives like PCH5 are less reactive in coordination chemistry due to the electron-withdrawing nature of the benzene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
